Cas no 186610-88-8 ((3Z)-3-[4-(morpholin-4-yl)benzylidene]-1,3-dihydro-2H-indol-2-one)

(3Z)-3-[4-(Morpholin-4-yl)benzylidene]-1,3-dihydro-2H-indol-2-one is a synthetic indole derivative featuring a morpholine-substituted benzylidene group at the 3-position. This compound exhibits potential as an intermediate in medicinal chemistry, particularly in the development of kinase inhibitors due to its structural resemblance to bioactive indole scaffolds. The morpholine moiety enhances solubility and bioavailability, while the conjugated system may contribute to binding affinity in target interactions. Its well-defined stereochemistry (3Z-configuration) ensures consistency in research applications. The compound is suited for exploratory studies in oncology and inflammation, where indole-based frameworks are of interest. High purity and stability under standard conditions make it a reliable candidate for further pharmacological investigation.
(3Z)-3-[4-(morpholin-4-yl)benzylidene]-1,3-dihydro-2H-indol-2-one structure
186610-88-8 structure
商品名:(3Z)-3-[4-(morpholin-4-yl)benzylidene]-1,3-dihydro-2H-indol-2-one
CAS番号:186610-88-8
MF:C19H18N2O2
メガワット:306.358424663544
CID:5146760
PubChem ID:2379240

(3Z)-3-[4-(morpholin-4-yl)benzylidene]-1,3-dihydro-2H-indol-2-one 化学的及び物理的性質

名前と識別子

    • hVEGF-IN-2
    • 3-(4-Morpholinobenzylidene)indolin-2-one
    • (3Z)-3-[4-(morpholin-4-yl)benzylidene]-1,3-dihydro-2H-indol-2-one
    • HMS1404H09
    • BDBM50065280
    • STK114426
    • IDI1_007326
    • (Z)-3-(4-Morpholinobenzylidene)indolin-2-one
    • 3-[1-(4-Morpholin-4-yl-phenyl)-meth-(Z)-ylidene]-1,3-dihydro-indol-2-one
    • WAY-607500
    • CS-0618914
    • SU 4981
    • HY-148316
    • DA-74330
    • TS-09194
    • (3Z)-3-[(4-morpholin-4-ylphenyl)methylidene]-1H-indol-2-one
    • CHEMBL86480
    • Z44305816
    • 1638968-33-8
    • SCHEMBL1452713
    • AKOS005399481
    • 186610-88-8
    • インチ: 1S/C19H18N2O2/c22-19-17(16-3-1-2-4-18(16)20-19)13-14-5-7-15(8-6-14)21-9-11-23-12-10-21/h1-8,13H,9-12H2,(H,20,22)
    • InChIKey: FWFISWZSIAJQSO-UHFFFAOYSA-N
    • ほほえんだ: C(C1C=CC(N2CCOCC2)=CC=1)=C1C(NC2C=CC=CC1=2)=O

計算された属性

  • せいみつぶんしりょう: 306.136827821g/mol
  • どういたいしつりょう: 306.136827821g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 23
  • 回転可能化学結合数: 2
  • 複雑さ: 462
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.6
  • トポロジー分子極性表面積: 41.6

(3Z)-3-[4-(morpholin-4-yl)benzylidene]-1,3-dihydro-2H-indol-2-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T60094-1 mg
SU 4981
186610-88-8 100%
1mg
¥1300.00 2023-02-07
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T60094-200 mg
SU 4981
186610-88-8 100%
200mg
¥-1.00 2023-02-07
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T60094-5 mg
SU 4981
186610-88-8 100%
5mg
¥2925.00 2023-02-07
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T60094-10 mg
SU 4981
186610-88-8 100%
10mg
¥4387.00 2023-02-07
abcr
AB600460-250mg
3-(4-Morpholinobenzylidene)indolin-2-one; .
186610-88-8
250mg
€429.10 2024-07-24
Ambeed
A1370275-100mg
3-(4-Morpholinobenzylidene)indolin-2-one
186610-88-8 97%
100mg
$145.0 2025-02-28
Ambeed
A1370275-250mg
3-(4-Morpholinobenzylidene)indolin-2-one
186610-88-8 97%
250mg
$245.0 2025-02-28
Ambeed
A1370275-1g
3-(4-Morpholinobenzylidene)indolin-2-one
186610-88-8 97%
1g
$661.0 2025-02-28
abcr
AB600460-1g
3-(4-Morpholinobenzylidene)indolin-2-one; .
186610-88-8
1g
€1047.40 2024-07-24
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
W422278-1ml
WAY-607500
186610-88-8 10mM in DMSO
1ml
¥720.90 2023-08-31

(3Z)-3-[4-(morpholin-4-yl)benzylidene]-1,3-dihydro-2H-indol-2-one 関連文献

(3Z)-3-[4-(morpholin-4-yl)benzylidene]-1,3-dihydro-2H-indol-2-oneに関する追加情報

Introducing (3Z)-3-[4-(morpholin-4-yl)benzylidene]-1,3-dihydro-2H-indol-2-one (CAS No. 186610-88-8): A Compound with Promising Applications in Modern Medicinal Chemistry

CAS No. 186610-88-8 refers to a specialized organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural and pharmacological properties. This compound, formally known as (3Z)-3-[4-(morpholin-4-yl)benzylidene]-1,3-dihydro-2H-indol-2-one, is a heterocyclic molecule featuring an indole core conjugated with a benzylidene moiety. The presence of a morpholine substituent further enhances its chemical diversity, making it a versatile scaffold for drug discovery and development.

The structural framework of this compound is of particular interest because it combines elements that are known to interact favorably with biological targets. The indole ring is a common pharmacophore in many bioactive molecules, including several FDA-approved drugs, while the benzylidene group can serve as a hydrogen bond acceptor or participate in π-stacking interactions. These features make (3Z)-3-[4-(morpholin-4-yl)benzylidene]-1,3-dihydro-2H-indol-2-one a promising candidate for further investigation in various therapeutic areas.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinity and mode of interaction of this compound with potential biological targets. Studies suggest that the morpholine group may enhance solubility and metabolic stability, which are critical factors for drug efficacy and safety. Additionally, the benzylidene moiety could facilitate binding to proteins involved in inflammatory pathways, making this compound a potential lead for anti-inflammatory therapies.

In the realm of medicinal chemistry, the development of novel scaffolds is essential for overcoming resistance and improving treatment outcomes. The unique structural features of (3Z)-3-[4-(morpholin-4-yl)benzylidene]-1,3-dihydro-2H-indol-2-one position it as a valuable asset in the quest for new therapeutic agents. Researchers are exploring its potential in treating neurological disorders, where indole derivatives have shown promise due to their ability to modulate neurotransmitter activity.

One particularly intriguing aspect of this compound is its potential role in modulating enzyme activity. The indole core and benzylidene group can interact with active sites of enzymes such as kinases and phosphodiesterases, which are often implicated in diseases like cancer and cardiovascular disorders. Preliminary studies have indicated that derivatives of this compound exhibit inhibitory effects on certain kinases, suggesting its utility as an anti-cancer agent.

The morpholine substituent also contributes to the compound's pharmacological profile by influencing its pharmacokinetic properties. Morpholine derivatives are known for their ability to enhance oral bioavailability and reduce toxicity, which are crucial factors in drug development. This makes (3Z)-3-[4-(morpholin-4-yl)benzylidene]-1,3-dihydro-2H-indol-2-one an attractive candidate for further optimization towards clinical applications.

Another area where this compound shows promise is in the treatment of infectious diseases. The structural motif shared by (3Z)-3-[4-(morpholin-4-yl)benzylidene]-1,3-dihydro-2H-indol-2-one has been explored in the design of novel antimicrobial agents. By leveraging computational methods to identify potential binding pockets on bacterial enzymes, researchers have identified analogs that exhibit potent antibacterial activity without promoting resistance.

The synthesis of this compound involves multi-step organic reactions that highlight the ingenuity of modern synthetic chemistry. The introduction of the benzylidene group requires careful control over reaction conditions to ensure high yield and purity. Advanced techniques such as transition metal catalysis have been employed to streamline these processes, making large-scale production feasible.

From a regulatory perspective, CAS No. 186610-88-8 is not classified as a hazardous or controlled substance under current international guidelines. This classification simplifies its handling and distribution, allowing researchers to focus more on its pharmacological potential rather than regulatory hurdles.

The future prospects for (3Z)-3-[4-(morpholin-4-yl)benzylidene]-1,3-dihydro-2H-indol-2-one are vast, with ongoing research aiming to elucidate its mechanism of action and optimize its pharmacological properties. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate progress in this area.

In conclusion,(3Z)-3-[4-(morpholin-4-y]benzylidene]-1,3-dihydro-H-indol-Z-one (CAS No. 186610--88--8) represents an exciting advancement in medicinal chemistry. Its unique structure and promising pharmacological properties make it a valuable tool for drug discovery. As research continues, we can anticipate new applications emerging from this versatile scaffold, offering hope for improved treatments across multiple therapeutic areas.

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